molecular formula C7H7NO B062522 3-[(2S)-oxiran-2-yl]pyridine CAS No. 174060-40-3

3-[(2S)-oxiran-2-yl]pyridine

Cat. No.: B062522
CAS No.: 174060-40-3
M. Wt: 121.14 g/mol
InChI Key: QLGZSSLYMJHGRQ-ZETCQYMHSA-N
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Description

(S)-3-Oxiranyl-pyridine is a chiral compound that features both an epoxide and a pyridine ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry. The compound’s chirality adds another layer of complexity and utility, making it a valuable building block for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Oxiranyl-pyridine typically involves the epoxidation of a suitable pyridine derivative. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide as the oxidizing agent.

Industrial Production Methods

On an industrial scale, the production of (S)-3-Oxiranyl-pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of immobilized chiral catalysts can also be advantageous for large-scale synthesis, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Oxiranyl-pyridine can undergo a variety of chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: Reduction of the pyridine ring can yield piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted pyridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to open the epoxide ring.

Major Products

The major products formed from these reactions include diols, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Oxiranyl-pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

    Medicine: It is a precursor for the synthesis of enantiomerically pure pharmaceuticals, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Oxiranyl-pyridine involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Oxiranyl-pyridine: The enantiomer of (S)-3-Oxiranyl-pyridine, which may have different biological activities.

    2-Oxiranyl-pyridine: A structural isomer with the epoxide ring at a different position.

    3-Hydroxypyridine: A related compound where the epoxide ring is replaced by a hydroxyl group.

Uniqueness

(S)-3-Oxiranyl-pyridine is unique due to its combination of chirality and functional groups, which allows for a wide range of chemical transformations and biological activities. Its ability to form enantiomerically pure compounds makes it particularly valuable in the synthesis of pharmaceuticals.

Properties

IUPAC Name

3-[(2S)-oxiran-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGZSSLYMJHGRQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2.59 g of 3-pyridinecarboxaldehyde and 62 mg of tetra-n-butylammonium bromide in 60 mL CH2Cl2 at room temperature is added a solution of 10.0 g of trimethylsulfonium methylsulfate in 15 mL H2O. The resulting solution is set stirring and cooled to 0° C. Aqueous NaOH (50% w/w; 40 mL) is added in portions while stirring and the mixture subsequently refluxed for 1 h. After cooling to room temperature, the mixture is filtered and the filtrate extracted with CH2Cl2. The combined extracts are dried over MgSO4, filtered, and concentrated to yield a red oil, which is subjected to Kugelrohr distillation under high vacuum at 150° C. to yield 838 mg of the title compound as a clear, light yellow oil.
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2.59 g
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reactant
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10 g
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reactant
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62 mg
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catalyst
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60 mL
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15 mL
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40 mL
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Synthesis routes and methods II

Procedure details

from 1.3 g of p-(2-ethoxyethoxy)-phenethylamine (prepared by the reaction of N-carbobenzoxytyramine in DMSO in the presence of potassium hydroxide with ethoxyethyl methanesulfonate and catalytic hydrogenation of the benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate obtained in methanol in the presence of pd/C) and 726 mg of 3-[(RS)-2-oxiranyl]pyridine there were obtained
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p-(2-ethoxyethoxy)-phenethylamine
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1.3 g
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benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate
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Synthesis routes and methods III

Procedure details

The title compound was prepared by following general procedure 3. Sodium hydride 50% dispersion in oil (1.64 g, 34.2 mmol, 1.8 equiv.) was taken into DMSO (12 mL) and heated at 65° C. for 1 h. THF (36 mL) was added at the same temperature and heated for 10 min. The reaction mixture was cooled to 0° C. and trimethylsulfonium iodide (3.81 g, 18.6 mmol, 1 equiv.) was added, followed by nicotinaldehyde (2 g, 18.6 mmol, 1 equiv.) and stirred at RT for 1 h. The reaction was monitored by TLC and LCMS. After completion of the reaction, the reaction mixture was poured in ice and extracted with diethyl ether, dried over anhydrous sodium sulfate and evaporated under reduced pressure to afford 3-(oxiran-2-yl)pyridine (1 g).
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0 (± 1) mol
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reactant
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[Compound]
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oil
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1.64 g
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reactant
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12 mL
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reactant
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3.81 g
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reactant
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2 g
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reactant
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Quantity
36 mL
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solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Sodium hydride 50% dispersion in oil (1-1.8 equiv.) is taken in DMSO and heated at 65° C. for 1 h. THF is added to at the mixture at the same temperature and heated for 10 min. The reaction mixture is cooled to 0° C. and Trimethylsulfonium iodide (1-1.2 equiv.) is added, followed by nicotinaldehyde (1 equiv.) and the contents are stirred at RT for 1 h. The reaction is monitored by TLC and LCMS. After completion of the reaction, the reaction mixture is poured in ice and extracted with diethyl ether, dried over anhydrous sodium sulfate and evaporated under reduced pressure to afford crude product (3-(oxiran-2-yl)pyridine).
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0 (± 1) mol
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oil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2S)-oxiran-2-yl]pyridine
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Reactant of Route 6
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3-[(2S)-oxiran-2-yl]pyridine

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